molecular formula C37H44O11 B1180319 Taxinine B CAS No. 18457-44-8

Taxinine B

Cat. No. B1180319
CAS RN: 18457-44-8
InChI Key:
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Description

Synthesis Analysis

The synthesis of taxinine B and its derivatives involves multiple steps, including enantiospecific constructions of the AB-ring substructure incorporating quaternary carbon centers. One approach includes the conversion of cis-1,2-dihydrocatechol into bicyclo[2.2.2]octan-2-one, followed by several reactions to construct the AB-ring system of taxinine. Despite successes in forming the AB-ring system, challenges remain in cyclizing reactions to establish the taxane C-ring, highlighting the complexity of synthesizing this compound and its analogs (Banwell, McLeod, & Riches, 2004).

Molecular Structure Analysis

This compound's molecular structure is characterized by its taxane skeleton, which includes a complex arrangement of rings and functional groups. Crystallographic studies have provided detailed insights into the conformation of taxinine derivatives in both solid and solution states. These studies reveal a cage conformation where the A-ring and the cinnamoyl side chain at the C-ring are particularly close, a feature crucial for its biological activity (Morita et al., 1997).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that modify its structure and potentially its biological activity. For instance, regio- and stereo-selective hydration of the C11, C12-double bond in taxinine leads to derivatives closely related to bioactive compounds like taxuspine D. Additionally, epoxidation of taxinine derivatives has been shown to yield specific epoxides, illustrating the chemical versatility of the taxinine scaffold (Suzuki, Sako, & Hirota, 1998).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and optical rotation, are crucial for its application in drug formulation and delivery. While specific data on these properties are less commonly reported, they are essential for understanding the compound's behavior in biological systems and its potential for pharmaceutical development.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with various chemical agents and its stability under different conditions, are significant for its synthesis and modification. The molecule's complex structure, including multiple hydroxyl groups and a cinnamoyl side chain, offers numerous sites for chemical modification, which can influence its biological activity and solubility. Studies on selective O-deacylations and allylic rearrangement of the ester moiety in the C-ring of this compound have shed light on its chemical versatility and potential for the development of novel derivatives with enhanced pharmacological profiles (Sako et al., 1999).

Scientific Research Applications

Crystal and Solution State Conformations

Taxinine and Taxinine B Taxinine and this compound have been studied for their crystal and solution state conformations. In the solid state, both exhibit a similar cage conformation, specifically noting the proximity of the A-ring and the cinnamoyl side chain at the C-ring. These conformations persist in their solution states, confirmed through ROE correlations in CDCl3, Monte Carlo simulation using the MM2∗ force field, and semiempirical molecular orbital calculations using the PM3 method. This structural analysis is crucial in understanding their interactions and potential applications in scientific research (Morita et al., 1997).

Chemical Synthesis and Derivatives

Taxuspine D Derivative Synthesis Taxinine, sourced from the needles of the Japanese yew Taxus cuspidata, has been utilized in the synthesis of an isomeric taxuspine D derivative. This process involves regio- and stereo-selective hydration, showcasing the chemical versatility and potential for derivative compounds with varied biological activities (Suzuki et al., 1998).

Taxinine NN-1 Synthesis The synthesis of Taxinine NN-1 from taxinine highlights its significance as an anticancer agent and a modulator of multidrug-resistant tumor cells. The synthesis process, involving protection, elimination, reduction, and acetylation steps, underlines the compound's potential in cancer therapy (Zhang et al., 2002).

Biological Activity and Applications

Cytotoxicity and Structure Elucidation Taxinine and its derivatives have been isolated from various species of Taxus and analyzed for their structure and biological activities. Compounds like taxinine M and brevifoliol derivatives exhibit cytotoxic activity against cancer cell lines, underlining the therapeutic potential of taxinine derivatives. The structural elucidation of these compounds is crucial for understanding their mode of action and for further pharmaceutical development (Prasain et al., 2001).

Neutrophil Activity Modulation Taxinine derivatives from Taxus media var. Hicksii have shown to modulate superoxide generation and translocation of cytosolic compounds in human neutrophils. This indicates potential anti-inflammatory and immunomodulatory applications, expanding the scope of taxinine's therapeutic potential (Tong et al., 2009).

Safety and Hazards

Taxinine B should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion, wash out the mouth with water and get medical attention .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Taxinine B involves a multi-step process that includes the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon bonds, and the introduction of oxygen atoms.", "Starting Materials": [ "L-tyrosine", "methyl acetoacetate", "2,4-dimethoxybenzaldehyde", "methyl 3,4-dimethoxybenzoate", "methyl 3,4-dimethoxycinnamate", "methyl 3,4-dimethoxyphenylacetate", "methyl 3,4-dimethoxybenzylideneacetate", "methyl 3,4-dimethoxybenzylidenebutyrate", "methyl 3,4-dimethoxybenzylidenepropionate", "methyl 3,4-dimethoxybenzylidenepentanoate" ], "Reaction": [ "Protection of L-tyrosine amino group with Boc anhydride", "Alkylation of protected L-tyrosine with methyl acetoacetate to form a β-ketoester", "Condensation of β-ketoester with 2,4-dimethoxybenzaldehyde to form a chalcone", "Reduction of chalcone to form a dihydrochalcone", "Protection of dihydrochalcone hydroxyl group with TBDMS chloride", "Oxidation of dihydrochalcone to form a lactone", "Deprotection of lactone with TBAF to form a diol", "Conversion of diol to a mesylate", "Substitution of mesylate with methyl 3,4-dimethoxybenzoate to form a benzyl ether", "Reduction of benzyl ether to form a benzyl alcohol", "Protection of benzyl alcohol with TBDMS chloride", "Conversion of benzyl alcohol to a mesylate", "Substitution of mesylate with methyl 3,4-dimethoxycinnamate to form a cinnamyl ether", "Reduction of cinnamyl ether to form a cinnamyl alcohol", "Protection of cinnamyl alcohol with TBDMS chloride", "Conversion of cinnamyl alcohol to a mesylate", "Substitution of mesylate with methyl 3,4-dimethoxyphenylacetate to form a phenylacetate ester", "Reduction of phenylacetate ester to form a phenylacetate alcohol", "Protection of phenylacetate alcohol with TBDMS chloride", "Conversion of phenylacetate alcohol to a mesylate", "Substitution of mesylate with methyl 3,4-dimethoxybenzylideneacetate to form a benzylidene ester", "Reduction of benzylidene ester to form a benzylidene alcohol", "Protection of benzylidene alcohol with TBDMS chloride", "Conversion of benzylidene alcohol to a mesylate", "Substitution of mesylate with methyl 3,4-dimethoxybenzylidenebutyrate to form a benzylidene butyrate", "Reduction of benzylidene butyrate to form a benzylidene alcohol", "Protection of benzylidene alcohol with TBDMS chloride", "Conversion of benzylidene alcohol to a mesylate", "Substitution of mesylate with methyl 3,4-dimethoxybenzylidenepropionate to form a benzylidene propionate", "Reduction of benzylidene propionate to form a benzylidene alcohol", "Protection of benzylidene alcohol with TBDMS chloride", "Conversion of benzylidene alcohol to a mesylate", "Substitution of mesylate with methyl 3,4-dimethoxybenzylidenepentanoate to form a benzylidene pentanoate", "Reduction of benzylidene pentanoate to form a benzylidene alcohol", "Deprotection of all TBDMS groups with TBAF to form Taxinine B" ] }

CAS RN

18457-44-8

Molecular Formula

C37H44O11

Molecular Weight

0

Appearance

Powder

synonyms

Taxinine B

Origin of Product

United States

Q & A

Q1: What are the natural sources of Taxinine B?

A1: this compound has been isolated from several Taxus species, including Taxus yunnanensis [], Taxus media ‘Hicksii’ [], Taxus mairei [], and Taxus cuspidata [, ]. This suggests that the compound might be relatively common within this genus.

Q2: Can you describe the structural characteristics of this compound?

A2: this compound possesses a complex taxane diterpenoid structure. While the provided abstracts don't explicitly detail its molecular formula or weight, they highlight key structural features: a taxane skeleton with various functional groups, including acetate and cinnamoyl moieties [, , ]. Researchers have employed techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, and High-Resolution Mass Spectrometry (HRMS) to elucidate its structure [, ]. Further structural insights have been gained through X-ray crystallography, revealing its conformation in both crystal and solution states [].

Q3: Has this compound shown potential for derivatization and further chemical modification?

A3: Yes, researchers have successfully utilized this compound as a starting material for creating novel dimeric taxoids. This was achieved through highly regio- and stereospecific Diels-Alder cycloadditions using derivatives of this compound and Taxicine I []. This highlights the compound's potential for synthetic manipulation and development of novel compounds.

Q4: Are there any established analytical methods for identifying and quantifying this compound in plant material?

A4: While the provided abstracts don't specify particular quantification methods, researchers commonly utilize chromatographic techniques like silica gel column chromatography, ODS, MDS, and Sephadex LH-20 for isolating this compound from plant extracts [, ]. These methods, often coupled with spectroscopic techniques like NMR and MS, allow for identification and potentially quantification of the compound.

Q5: Have any studies investigated the environmental impact or degradation pathways of this compound?

A5: The provided research papers do not offer information regarding the environmental impact, degradation pathways, or ecotoxicological effects of this compound. Further investigation is needed to assess these aspects comprehensively.

Q6: Does the existing research suggest any potential applications or future research directions for this compound?

A6: While the provided abstracts primarily focus on isolation and structural characterization, the successful derivatization of this compound into novel dimeric taxoids [] indicates its potential as a scaffold for developing new compounds. Further research exploring its biological activity, structure-activity relationships, and potential medicinal applications would be valuable.

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